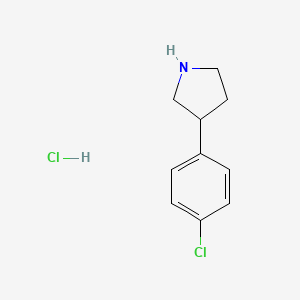

![molecular formula C21H16F3N3O3S2 B2953024 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1260929-43-8](/img/structure/B2953024.png)

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are generally synthesized through various methods involving aromatic diamines and other organic derivatives .Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

One study describes the synthesis of thieno[2,3-d]pyrimidin-4-one 2-thiones, starting from substituted 2-amino-3-carbethoxy-thiophenes, which upon condensation with various isothiocyanates, yield thienylthioureas. These compounds were evaluated for their analgesic and anti-inflammatory activities, with some showing activity levels comparable to acetylsalicylic acid Cannito et al., 1990.

Antitumor Activity

Another study reports on the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine derivatives. These compounds showed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines, with some compounds displaying activity levels near those of doxorubicin Hafez & El-Gazzar, 2017.

Antimicrobial Evaluation

A study on novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones derived from 1,3-Di(thiophen-2-yl)prop-2-en-1-one showed that some derivatives exhibited mild antimicrobial activities. The structures of these compounds were confirmed through various spectroscopic techniques and density functional calculations Gomha et al., 2018.

Radioligand Imaging

A notable application in radioligand imaging involves the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This compound is part of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlighting the utility of pyrimidine derivatives in diagnostic imaging Dollé et al., 2008.

Green Synthetic Methods

A study presents a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, emphasizing the importance of step economy and reduced environmental impact in the synthesis of pharmacologically relevant compounds Shi et al., 2018.

Mécanisme D'action

Target of Action

Thiophene and dioxopyrimidine derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of thiophene and dioxopyrimidine derivatives can vary widely depending on the specific compound and its targets. They may act by binding to a receptor and modulating its activity, inhibiting an enzyme, or interacting with DNA or RNA .

Biochemical Pathways

Thiophene and dioxopyrimidine derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiophene derivatives have been found to have antiviral activity, potentially affecting viral replication pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiophene and dioxopyrimidine derivatives can vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .

Result of Action

The molecular and cellular effects of thiophene and dioxopyrimidine derivatives can include changes in cell signaling, gene expression, or cell viability, depending on the specific compound and its targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiophene and dioxopyrimidine derivatives .

Propriétés

IUPAC Name |

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3S2/c22-21(23,24)13-3-1-4-14(11-13)25-17(28)12-27-16-7-10-32-18(16)19(29)26(20(27)30)8-6-15-5-2-9-31-15/h1-5,7,9-11,16,18H,6,8,12H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGKYNKXVITWQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2952941.png)

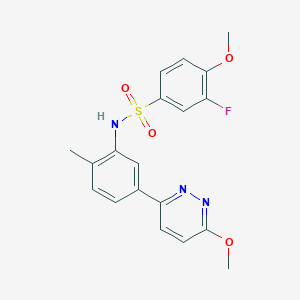

![methyl [(5E)-5-(3,4-dihydro-2H-chromen-6-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B2952943.png)

![N-[(2-phenylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2952948.png)

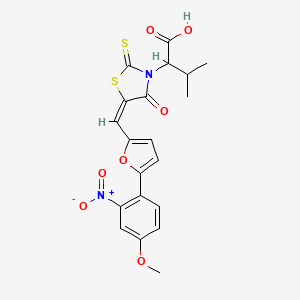

![N,N-diethyl-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2952949.png)

phenyl]ethylidene})amine](/img/structure/B2952951.png)

![5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2952954.png)

![5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2952959.png)

![Ethyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2952961.png)

![3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2952963.png)

amine](/img/structure/B2952964.png)